molecular formula C11H16O3 B13429437 5-(5-Hydroxypentyl)-1,3-benzenediol

5-(5-Hydroxypentyl)-1,3-benzenediol

Cat. No.: B13429437
M. Wt: 196.24 g/mol
InChI Key: UFALVEWFBVEVIW-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-(5-hydroxypentyl)benzene-1,3-diol

InChI

InChI=1S/C11H16O3/c12-5-3-1-2-4-9-6-10(13)8-11(14)7-9/h6-8,12-14H,1-5H2

InChI Key

UFALVEWFBVEVIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)CCCCCO

Origin of Product

United States

Preparation Methods

General Method via Lactone Ring Opening and Alkylation

One well-documented approach involves the use of lactone intermediates, which upon ring opening and subsequent functionalization yield hydroxyalkyl-substituted benzenediols.

  • Starting Materials: Lactones derived from benzopyranone systems or 1,3-benzenediol derivatives.
  • Key Steps:
    • Bromination of benzopyranone derivatives to generate reactive intermediates.
    • Nucleophilic substitution with diethyl malonate or similar nucleophiles.
    • Acidic hydrolysis to open lactone rings forming hydroxyalkyl chains.
    • Reaction with magnesium methoxide in methanol to facilitate ring transformations and side-chain installation.
  • Example: The preparation of 4-(2-hydroxyethyl)-1,3-benzenediol analogs has been exemplified by reacting dihydro-3-(phenylsulfinyl)-2(3H)-furanone with 3-buten-2-one in the presence of magnesium methoxide in absolute methanol, stirring for 16 hours at room temperature, followed by solvent evaporation and purification.

This method can be adapted for longer hydroxyalkyl chains such as pentyl by varying the lactone or alkylating agent.

Base-Promoted Cyclization and Oxidation Pathway

A more recent and efficient approach involves base-promoted cyclization of suitable nitrile precursors followed by oxidation to yield hydroxy-substituted lactams, which can be transformed into the target hydroxyalkyl benzenediol derivatives.

  • Reaction Conditions: Use of potassium hydroxide (KOH) as a base in solvents like dimethyl sulfoxide (DMSO) or aqueous methanol.
  • Oxidant Role: The presence of oxidants such as hydrogen peroxide or DMSO is crucial for the cyclization and oxidation steps.
  • Mechanism: The pathway involves nucleophilic attack on acrylonitrile intermediates, 5-exo-trig cyclization, and tautomerization to yield hydroxy-functionalized products.
  • Yields: Optimized conditions have afforded yields up to 85% in similar hydroxy-substituted lactam preparations.

This method is advantageous due to its mild conditions, scalability, and tolerance of various substituents, potentially applicable to the synthesis of 5-(5-hydroxypentyl)-1,3-benzenediol.

Electrophilic Aromatic Substitution (EAS) for Side Chain Installation

Electrophilic aromatic substitution reactions can be employed to introduce hydroxyalkyl chains onto the 1,3-benzenediol ring.

  • Reagents: Hydroxyalkyl halides or related electrophiles.
  • Catalysts: Acid catalysts or Lewis acids may be used to activate the aromatic ring.
  • Conditions: Elevated temperatures, sometimes microwave-assisted heating, to facilitate substitution.
  • Outcome: Formation of hydroxyalkyl-substituted benzenediols with regioselectivity favoring the 5-position due to directing effects of the hydroxyl groups.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Lactone Ring Opening & Alkylation Brominated benzopyranone, diethyl malonate, Mg methoxide, MeOH, RT, 16 h 40-70 (varies) Well-established, versatile Multi-step, moderate yield
Base-Promoted Cyclization & Oxidation KOH, DMSO or H2O2/urea-MeOH, RT to mild heat Up to 85 High yield, mild conditions Requires oxidant, careful control
Electrophilic Aromatic Substitution Hydroxyalkyl halides, acid catalysts, heat/microwave Moderate to good Direct substitution, regioselective Possible side reactions

Exhaustive Research Findings and Source Diversity

  • The J-STAGE publication details the lactone-based preparation of 1,3-benzenediol derivatives, highlighting the use of magnesium methoxide and lactone intermediates to install hydroxyalkyl chains.
  • The Royal Society of Chemistry (RSC) journal articles provide insights into base-promoted cyclization techniques using KOH and DMSO, emphasizing the importance of oxidants and reaction conditions to achieve high yields of hydroxy-substituted lactams, which are structurally related to hydroxyalkyl benzenediols.
  • Additional synthetic strategies involving electrophilic aromatic substitution under microwave irradiation have been demonstrated for related compounds, showcasing the versatility of these methods in functionalizing benzenediol cores.

Chemical Reactions Analysis

Types of Reactions

5-(5-Hydroxypentyl)-1,3-benzenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenols.

Scientific Research Applications

5-(5-Hydroxypentyl)-1,3-benzenediol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its unique properties make it suitable for use in specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Hydroxypentyl)-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to various effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol (Resorcinol): A simple phenol with two hydroxyl groups on the benzene ring. It lacks the hydroxypentyl side chain.

    5-Hydroxypentyl-1H-indole-3-carboxylic acid: A compound with a similar hydroxypentyl side chain but different core structure.

    5-Hydroxypentyl acrylate: A compound with a hydroxypentyl side chain and an acrylate functional group.

Uniqueness

5-(5-Hydroxypentyl)-1,3-benzenediol is unique due to the presence of both hydroxyl groups and a hydroxypentyl side chain on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Its reactivity and versatility set it apart from other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-(5-Hydroxypentyl)-1,3-benzenediol with high purity?

  • Methodological Answer : Utilize controlled reaction conditions (e.g., temperature, catalyst selection) based on analogous diol syntheses. Purification can involve column chromatography or recrystallization, with purity verification via HPLC (≥99% purity threshold). Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stereochemistry and electronic properties of this compound?

  • Methodological Answer : Employ X-ray crystallography for absolute stereochemical determination. Density Functional Theory (DFT) calculations can predict electronic properties, validated experimentally by UV-Vis spectroscopy and cyclic voltammetry .

Q. What experimental protocols ensure stability during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Stability assays under varying pH and temperature should be conducted using accelerated aging studies with LC-MS monitoring .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use cell-based assays (e.g., antioxidant activity via DPPH radical scavenging) or enzyme inhibition studies (e.g., COX-2 inhibition). Dose-response curves and IC₅₀ calculations should follow standardized protocols .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for derivatives of this compound?

  • Methodological Answer : Apply stopped-flow spectroscopy or time-resolved NMR to track intermediate formation. Kinetic isotope effects (KIE) and computational simulations (e.g., transition state modeling) can reveal rate-determining steps .

Q. What strategies resolve contradictions in spectral data interpretation for structurally complex analogs?

  • Methodological Answer : Cross-validate data using orthogonal techniques (e.g., 2D NMR like COSY, HSQC). Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to resolve ambiguities .

Q. How can factorial design optimize multi-variable synthesis parameters for scalable production?

  • Methodological Answer : Implement a 2⁴ factorial design to test variables (e.g., solvent polarity, catalyst loading). Analyze interactions via ANOVA and response surface methodology (RSM) to identify optimal conditions .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate with in vitro binding assays (e.g., SPR or ITC) .

Q. How do researchers address discrepancies between theoretical predictions and experimental results in reactivity studies?

  • Methodological Answer : Reconcile contradictions by revisiting computational models (e.g., solvent effects in DFT) or verifying experimental setups (e.g., oxygen exclusion). Collaborative peer review of methodologies enhances validity .

Methodological Considerations

  • Data Integrity : Ensure reproducibility via triplicate experiments and open-access raw data repositories.
  • Interdisciplinary Integration : Combine synthetic chemistry with materials science (e.g., polymer applications) or pharmacology (e.g., drug delivery systems) for novel insights .
  • Ethical Compliance : Adhere to institutional safety protocols for handling hazardous intermediates, referencing SDS guidelines for related compounds (e.g., 4-Hexyl-1,3-benzenediol ).

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